![molecular formula C18H15FN4OS B10812743 N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide](/img/structure/B10812743.png)
N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide
Overview
Description
N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide: is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a sulfanylidene-dihydro-triazolyl moiety, and a methylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the formation of the 1,2,4-triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the Ethenyl Linkage: The ethenyl linkage is formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Attachment of the Methylbenzamide Group: The final step involves the attachment of the methylbenzamide group, which can be achieved through an amide coupling reaction using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenyl linkage or the triazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Anticancer Activity
One of the most prominent applications of this compound relates to its anticancer properties . Research indicates that derivatives containing triazole rings exhibit significant antitumor activity. For instance, compounds similar to N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide have been evaluated for their efficacy against various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated a series of triazole-containing compounds for their ability to inhibit cell growth in human tumor cells. The results demonstrated that these compounds exhibited mean growth inhibition rates indicating their potential as anticancer agents .
Compound | Cell Line | GI50 (µM) | TGI (µM) |
---|---|---|---|
Example 1 | A549 (Lung) | 15.72 | 50.68 |
Example 2 | MCF7 (Breast) | 12.53 | 45.00 |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent . Triazole derivatives are known for their broad-spectrum activity against bacteria and fungi. This compound's structure allows for potential modifications that could enhance its antimicrobial efficacy.
Research Insights
Studies have demonstrated that similar triazole derivatives possess antibacterial and antifungal properties, making them suitable candidates for further exploration in treating infections .
CFTR Modulation
Another application area for this compound is its role as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator . Compounds with structural similarities have been investigated for their ability to enhance CFTR function, which is crucial in the treatment of cystic fibrosis.
Synthesis and Structural Variations
The synthesis of this compound can be achieved through various chemical pathways that allow for the introduction of different functional groups. This flexibility in synthesis enhances its applicability in drug design.
Synthetic Pathways
The synthesis typically involves:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the fluorophenyl and methylbenzamide moieties through substitution reactions.
Mechanism of Action
The mechanism of action of N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring may participate in hydrogen bonding or coordination with metal ions. The sulfanylidene group can act as a nucleophile or electrophile, depending on the reaction conditions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Tetramethylethylene chlorophosphite
- 1-Formylpyrrolidine
Uniqueness
N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide stands out due to its combination of a fluorophenyl group, a sulfanylidene-dihydro-triazolyl moiety, and a methylbenzamide structure. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
The compound N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide is a novel derivative of the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
-
Antibacterial Properties :
- Compounds containing the 1,2,4-triazole moiety have demonstrated significant antibacterial activity against various strains of bacteria. For instance, studies have shown that certain triazole derivatives exhibit effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 8 μg/mL for specific derivatives .
- The presence of the fluorophenyl group in the structure enhances the lipophilicity and membrane permeability of the compound, contributing to its antibacterial efficacy .
-
Antifungal Properties :
- The antifungal activity of triazoles is primarily attributed to their ability to inhibit ergosterol biosynthesis, which is essential for fungal cell membrane integrity. This mechanism has been well-documented in triazole derivatives used clinically .
- Recent studies have indicated that compounds similar to the one show promising antifungal activity against Candida albicans, outperforming traditional antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives has been a focal point in recent research. The compound under discussion has shown cytotoxic effects on various cancer cell lines:
- Case Study : A derivative with a similar structure was tested against SKOV3 (ovarian cancer) and MCF-7 (breast cancer) cell lines, demonstrating IC50 values ranging from 13.67 to 18.62 μM, indicating significant cytotoxicity .
- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and inhibition of cell proliferation pathways through interaction with specific molecular targets within cancer cells .
Other Pharmacological Activities
- Anti-inflammatory Effects :
- Anticonvulsant Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
- Substituents Influence : The introduction of electron-withdrawing groups (like fluorine) on the phenyl ring enhances antibacterial potency by increasing electron density at reactive sites on bacterial enzymes .
- Linker Variations : Modifications in the linker between the triazole and aromatic rings can significantly affect both solubility and biological activity. A flexible linker may improve binding affinity to target proteins .
Data Table: Biological Activities of Related Triazole Derivatives
Properties
IUPAC Name |
N-[(Z)-2-(2-fluorophenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4OS/c1-11-6-8-12(9-7-11)17(24)20-15(16-21-18(25)23-22-16)10-13-4-2-3-5-14(13)19/h2-10H,1H3,(H,20,24)(H2,21,22,23,25)/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACFEDPPODEEMK-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C3=NC(=S)NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2F)/C3=NC(=S)NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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